REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]([CH3:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:6](=[O:7])[N:5]([CH3:14])[C:3]1=[O:4].CO[CH:17](OC)[N:18]([CH3:20])[CH3:19].C(OCC)C>CN(C)C=O>[CH3:1][N:2]1[C:9]([CH:10]=[CH:17][N:18]([CH3:20])[CH3:19])=[C:8]([N+:11]([O-:13])=[O:12])[C:6](=[O:7])[N:5]([CH3:14])[C:3]1=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1C=CN(C)C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |